Cas no 1935140-35-4 (1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one)

1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one 化学的及び物理的性質
名前と識別子
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- EN300-796261
- 1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one
- 1935140-35-4
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- インチ: 1S/C5H7N3OS/c6-2-5(9)1-4-3-7-10-8-4/h3H,1-2,6H2
- InChIKey: HIQUECVINQOYHM-UHFFFAOYSA-N
- SMILES: S1N=CC(CC(CN)=O)=N1
計算された属性
- 精确分子量: 157.03098303g/mol
- 同位素质量: 157.03098303g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 10
- 回転可能化学結合数: 3
- 複雑さ: 130
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97.1Ų
- XLogP3: -0.9
1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-796261-0.5g |
1-amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one |
1935140-35-4 | 95% | 0.5g |
$1385.0 | 2024-05-22 | |
Enamine | EN300-796261-0.25g |
1-amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one |
1935140-35-4 | 95% | 0.25g |
$1328.0 | 2024-05-22 | |
Enamine | EN300-796261-0.05g |
1-amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one |
1935140-35-4 | 95% | 0.05g |
$1212.0 | 2024-05-22 | |
Enamine | EN300-796261-0.1g |
1-amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one |
1935140-35-4 | 95% | 0.1g |
$1269.0 | 2024-05-22 | |
Enamine | EN300-796261-1.0g |
1-amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one |
1935140-35-4 | 95% | 1.0g |
$1442.0 | 2024-05-22 | |
Enamine | EN300-796261-10.0g |
1-amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one |
1935140-35-4 | 95% | 10.0g |
$6205.0 | 2024-05-22 | |
Enamine | EN300-796261-2.5g |
1-amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one |
1935140-35-4 | 95% | 2.5g |
$2828.0 | 2024-05-22 | |
Enamine | EN300-796261-5.0g |
1-amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one |
1935140-35-4 | 95% | 5.0g |
$4184.0 | 2024-05-22 |
1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-oneに関する追加情報
1-Amino-3-(1,2,5-Thiadiazol-3-yl)Propan-2-One: A Comprehensive Overview
In the realm of organic chemistry, the compound 1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one, also identified by its CAS number 1935140-35-4, stands out as a significant molecule with diverse applications and intriguing chemical properties. This compound is a derivative of the thiadiazole family, which has garnered considerable attention due to its unique structural features and versatile reactivity. The molecule's structure comprises a thiadiazole ring fused with a propanone group and an amino substituent, making it a valuable component in various chemical synthesis pathways.
Recent advancements in synthetic chemistry have highlighted the importance of 1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one as a key intermediate in the construction of bioactive compounds. Researchers have explored its role in the development of novel pharmaceutical agents, particularly in the design of anti-inflammatory and anticancer drugs. The thiadiazole moiety is known for its ability to enhance drug bioavailability and stability, making this compound an attractive candidate for medicinal chemistry applications.
The synthesis of 1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one involves a multi-step process that typically begins with the preparation of the thiadiazole ring. This is often achieved through cyclization reactions involving thioamides or other sulfur-containing precursors. The subsequent introduction of the amino and propanone groups requires precise control over reaction conditions to ensure high yields and purity. Recent studies have optimized these synthetic routes, incorporating green chemistry principles to minimize environmental impact.
One of the most promising areas of research involving this compound is its application in drug design. The amino group provides nucleophilic character, enabling further functionalization and the incorporation of bioactive substituents. For instance, researchers have investigated the use of 1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one as a precursor for peptide-based drugs and enzyme inhibitors. These studies leverage the molecule's ability to form stable amide bonds, which are crucial for maintaining protein structure and function.
In addition to its role in pharmaceuticals, 1-Amino-3-(1,2,5-thiadiazol-3-yl)propan-2-one has found applications in agrochemicals and materials science. Its ability to act as a catalyst in certain organic reactions has been explored in recent years, with particular emphasis on asymmetric catalysis and enantioselective synthesis. This versatility underscores the compound's potential as a multi-functional building block in modern chemistry.
The structural uniqueness of this compound also makes it an ideal candidate for studying sulfur-containing heterocycles. Thiadiazoles are known for their stability under harsh conditions and their ability to participate in various types of chemical bonding. These properties make them invaluable in both academic research and industrial applications.
In conclusion, 1-Amino-3-(1,2,5-thiadiazol-3-yllpropanone, CAS No: 1935140 - 35 - 4), represents a pivotal molecule in contemporary organic chemistry. Its diverse applications span across pharmaceuticals, agrochemicals, and materials science, while ongoing research continues to uncover new avenues for its utilization. As scientists delve deeper into its properties and potential uses, this compound is poised to play an increasingly significant role in advancing chemical innovation.
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